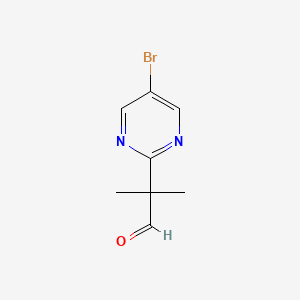

2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal

CAS No.: 2228785-78-0

Cat. No.: VC11666585

Molecular Formula: C8H9BrN2O

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2228785-78-0 |

|---|---|

| Molecular Formula | C8H9BrN2O |

| Molecular Weight | 229.07 g/mol |

| IUPAC Name | 2-(5-bromopyrimidin-2-yl)-2-methylpropanal |

| Standard InChI | InChI=1S/C8H9BrN2O/c1-8(2,5-12)7-10-3-6(9)4-11-7/h3-5H,1-2H3 |

| Standard InChI Key | MFIKFBRJNBGAJI-UHFFFAOYSA-N |

| SMILES | CC(C)(C=O)C1=NC=C(C=N1)Br |

| Canonical SMILES | CC(C)(C=O)C1=NC=C(C=N1)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring (a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3) brominated at position 5. A 2-methylpropanal group is attached to position 2 of the ring, introducing steric bulk and electrophilic reactivity via the aldehyde functionality. Key structural attributes include:

-

IUPAC Name: 2-(5-Bromopyrimidin-2-yl)-2-methylpropanal

-

SMILES: CC(C)(C=O)C1=NC=C(C=N1)Br

-

InChIKey: MFIKFBRJNBGAJI-UHFFFAOYSA-N

The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the aldehyde group enables condensation and addition reactions.

Physicochemical Characteristics

While experimental data on solubility and stability are sparse, the compound’s properties can be inferred from its structure:

| Property | Inference/Reported Value |

|---|---|

| Molecular Weight | 229.07 g/mol |

| Melting Point | Not documented |

| Solubility | Likely polar aprotic solvents |

| Stability | Susceptible to aldehyde oxidation |

The aldehyde group’s susceptibility to oxidation necessitates storage under inert conditions.

Synthesis and Manufacturing

Industrial Scalability

Key challenges in scaling production include:

-

Purification: Chromatography may be required due to structural similarity to byproducts.

-

Yield optimization: Bromination efficiency depends on temperature and catalyst selection.

Chemical Reactivity and Applications

Reaction Pathways

The compound’s dual functional groups enable diverse transformations:

| Reaction Type | Conditions | Products |

|---|---|---|

| Aldehyde condensation | Amines, room temp | Schiff bases |

| Nucleophilic substitution | Pd catalysis | Cross-coupled derivatives |

| Oxidation | KMnO₄, acidic | Carboxylic acid |

For example, Suzuki-Miyaura coupling could replace the bromine with aryl groups, generating biaryl structures useful in drug discovery.

Comparative Analysis with Structural Analogs

Functional Group Variations

The table below contrasts 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal with related compounds:

| Compound | Key Structural Differences | Reactivity Profile |

|---|---|---|

| 5-Bromo-2-methylpyridine | Pyridine ring, no aldehyde | Limited electrophilic sites |

| 4-Amino-5-bromopyrimidine | Amino group at position 4 | Enhanced nucleophilicity |

| 2-Methylpyrimidin-4(3H)-one | Ketone instead of aldehyde | Reduced oxidation risk |

The branched aldehyde in 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal distinguishes it by enabling unique condensation pathways.

Stability and Reactivity Trade-offs

-

Electrophilicity: Higher than non-brominated analogs due to bromine’s electron-withdrawing effect.

-

Steric hindrance: The 2-methyl group may slow reactions at the aldehyde.

Challenges and Future Directions

Research Gaps

-

Biological activity: No in vitro or in vivo data are available.

-

Thermodynamic properties: Melting/boiling points remain uncharacterized.

Recommendations

-

Collaborative studies: Partner with academic labs to screen for bioactivity.

-

Process optimization: Explore flow chemistry for safer bromination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume